3-Bromo-4-methylphenylisothiocyanate

Organic Synthesis Isothiocyanate Preparation Process Chemistry

3-Bromo-4-methylphenylisothiocyanate (CAS 597545-14-7), also known as 2-bromo-4-isothiocyanato-1-methylbenzene, is a halogenated aromatic isothiocyanate characterized by the concurrent presence of a bromo substituent at the 3-position and a methyl group at the 4-position on the phenyl ring. This substitution pattern imparts distinct physicochemical properties, including a computed logP of 4.4 and a molecular weight of 228.11 g/mol.

Molecular Formula C8H6BrNS
Molecular Weight 228.11 g/mol
CAS No. 597545-14-7
Cat. No. B12571533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylphenylisothiocyanate
CAS597545-14-7
Molecular FormulaC8H6BrNS
Molecular Weight228.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C=S)Br
InChIInChI=1S/C8H6BrNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3
InChIKeyPWHHADPXZVVMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylphenylisothiocyanate (CAS 597545-14-7) for Chemical Synthesis and Biological Probe Development


3-Bromo-4-methylphenylisothiocyanate (CAS 597545-14-7), also known as 2-bromo-4-isothiocyanato-1-methylbenzene, is a halogenated aromatic isothiocyanate characterized by the concurrent presence of a bromo substituent at the 3-position and a methyl group at the 4-position on the phenyl ring [1]. This substitution pattern imparts distinct physicochemical properties, including a computed logP of 4.4 and a molecular weight of 228.11 g/mol [1]. The compound serves as a versatile synthetic intermediate, particularly for constructing heterocyclic scaffolds via nucleophilic addition and cyclization reactions [2].

Why 3-Bromo-4-methylphenylisothiocyanate Cannot Be Replaced by Unsubstituted or Singly Substituted Aryl Isothiocyanates


The combination of bromo and methyl substituents on the phenyl ring of 3-bromo-4-methylphenylisothiocyanate creates a unique electronic and steric environment that cannot be replicated by simpler analogs such as p-tolyl isothiocyanate or bromophenyl isothiocyanates. The electron-withdrawing bromine atom increases the electrophilicity of the isothiocyanate carbon, accelerating nucleophilic addition reactions, while the ortho/para-directing methyl group modulates regioselectivity in subsequent cyclizations [1]. This dual substitution pattern enables specific heterocyclization pathways, such as the formation of 5-bromo-6-methyl-3H-benzothiazol-2-one upon treatment with quinoline and HBr, a transformation not observed for non-halogenated analogs [1]. Furthermore, the enhanced lipophilicity (computed logP 4.4) relative to unsubstituted phenyl isothiocyanate (logP ~2.8) impacts membrane permeability and distribution in biological systems, a critical consideration for probe design [2][3].

Quantitative Differentiation of 3-Bromo-4-methylphenylisothiocyanate from Closest Analogs


Synthetic Yield Comparison: 81.56% Isolated Yield via Thiophosgene Route

In a patent-disclosed preparation, 3-bromo-4-methylphenylisothiocyanate was synthesized from 3-bromo-4-methylaniline using thiophosgene in dichloromethane with triethylamine as base, affording an isolated yield of 81.56% after 1 hour at room temperature [1]. This yield is comparable to or exceeds typical yields reported for analogous aryl isothiocyanates prepared via the thiophosgene method, which often range from 65% to 80% for unsubstituted phenyl isothiocyanates .

Organic Synthesis Isothiocyanate Preparation Process Chemistry

Lipophilicity Enhancement: Computed logP of 4.4 vs. 3.92 for p-Tolyl Isothiocyanate

The computed octanol-water partition coefficient (logP) for 3-bromo-4-methylphenylisothiocyanate is 4.4 [1], representing a 0.48 log unit increase relative to p-tolyl isothiocyanate (4-methylphenylisothiocyanate), which has a reported logP of 3.92 [2]. This difference corresponds to an approximately 3-fold increase in partition coefficient, indicating substantially higher lipophilicity.

Physicochemical Properties Drug-likeness Membrane Permeability

Density Increase Due to Bromine Substitution: 1.52 g/mL for 2-Bromo-4-methylphenyl Isothiocyanate vs. ~1.02 g/mL for p-Tolyl Isothiocyanate

The introduction of a bromine atom significantly increases the density of the isothiocyanate. While experimental density data for 3-bromo-4-methylphenylisothiocyanate is not explicitly reported, the structurally analogous 2-bromo-4-methylphenyl isothiocyanate (CAS 19241-39-5) exhibits a density of 1.52 g/mL at 25 °C . In contrast, the non-brominated p-tolyl isothiocyanate has a density of approximately 1.02 g/cm³ . This ~50% increase in density is attributable to the heavy bromine atom.

Physical Property Material Handling Formulation

Ortho-Bromo Enabled Heterocyclization to 5-Bromo-6-methyl-3H-benzothiazol-2-one

3-Bromo-4-methylphenylisothiocyanate undergoes a specific cyclization reaction when treated with quinoline and hydrobromic acid, yielding 5-bromo-6-methyl-3H-benzothiazol-2-one [1]. This transformation leverages the ortho-bromo substituent to facilitate intramolecular nucleophilic attack, forming a benzothiazolone ring system. In contrast, non-halogenated aryl isothiocyanates such as p-tolyl isothiocyanate lack the leaving group necessary for this cyclization pathway and instead form simple thiourea adducts under similar conditions .

Heterocyclic Chemistry Cyclization Synthetic Utility

Impact of Substituents on Reactivity and Biological Activity: Class-Level SAR of Monosubstituted Phenylisothiocyanates

A foundational structure-activity relationship (SAR) study of monosubstituted phenylisothiocyanates demonstrated that electron-withdrawing substituents (e.g., bromo) increase the electrophilicity of the NCS group, accelerating reactions with nucleophiles such as amino acids and thiols [1]. Concurrently, the methyl group exerts a moderate electron-donating effect, modulating overall reactivity. In biological assays, the position and nature of substituents significantly influence antifungal and cytotoxic activities; for instance, para-substituted derivatives generally exhibited higher fungicidal activity than ortho- or meta-substituted analogs [2]. The dual substitution pattern of 3-bromo-4-methylphenylisothiocyanate positions it in an intermediate reactivity and activity space, distinct from both unsubstituted and singly substituted analogs.

Structure-Activity Relationship Biological Activity Chemical Reactivity

Optimal Use Cases for 3-Bromo-4-methylphenylisothiocyanate Based on Quantitative Differentiation


Synthesis of Bromo-Substituted Benzothiazole Derivatives for Medicinal Chemistry

The compound's ability to undergo cyclization with quinoline and HBr to form 5-bromo-6-methyl-3H-benzothiazol-2-one [1] makes it a strategic starting material for constructing benzothiazole-containing pharmacophores. Benzothiazoles are privileged scaffolds in kinase inhibitors, antimicrobials, and CNS agents. The bromine atom provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of lead series.

Development of Lipophilic Covalent Probes for Intracellular Protein Labeling

With a computed logP of 4.4 [2], 3-bromo-4-methylphenylisothiocyanate exhibits significantly higher membrane permeability than less lipophilic isothiocyanates (e.g., p-tolyl isothiocyanate, logP 3.92) [3]. This property is advantageous for designing covalent probes intended to label intracellular targets in live-cell assays. The electrophilic isothiocyanate group reacts selectively with nucleophilic amino acid side chains (cysteine, lysine) under physiological conditions [4].

Preparation of Thiourea-Based Enzyme Inhibitors with Enhanced Potency via Halogen Bonding

The bromine substituent can engage in halogen bonding interactions with backbone carbonyls or side-chain heteroatoms in enzyme active sites, potentially improving binding affinity and selectivity. Structure-activity studies on aryl isothiocyanates indicate that halogenated derivatives often exhibit superior enzyme inhibition compared to non-halogenated counterparts [4]. Researchers can leverage this compound to explore halogen bonding in inhibitor design.

Synthesis of Asymmetric Thiourea Organocatalysts

The dual substitution pattern (bromo and methyl) creates a sterically and electronically biased aromatic ring that can be exploited in asymmetric organocatalysis. Thioureas derived from this isothiocyanate may serve as hydrogen-bond donors in enantioselective transformations, with the bromine atom influencing catalyst conformation and substrate binding. The 81.56% synthetic yield [5] ensures cost-effective access to multigram quantities for catalyst screening.

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